molecular formula C10H13NO2 B8074428 methyl (2R)-2-amino-2-phenylpropanoate

methyl (2R)-2-amino-2-phenylpropanoate

Cat. No.: B8074428
M. Wt: 179.22 g/mol
InChI Key: MPSVDCFUZLGFKX-SNVBAGLBSA-N
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Description

Methyl (2R)-2-amino-2-phenylpropanoate is a chiral α-amino ester characterized by a methyl ester group, an amino group, and a phenyl substituent at the second carbon of the propanoate backbone. Its stereochemistry (R-configuration at C2) and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting receptors or enzymes. The compound’s structure combines lipophilicity (from the phenyl and methyl groups) with hydrogen-bonding capacity (amino and ester groups), influencing its solubility, metabolic stability, and interactions with biological targets .

Properties

IUPAC Name

methyl (2R)-2-amino-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSVDCFUZLGFKX-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 2-amino-2-phenylpropanoate

  • Structural Difference : Ethyl ester group replaces the methyl ester.
  • Metabolic Stability: Ethyl esters are generally hydrolyzed slower than methyl esters by esterases, which may extend half-life in vivo .
  • Applications : Discontinued availability () suggests methyl derivatives are preferred, possibly due to better synthetic yields or pharmacokinetic profiles.

Methyl (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate

  • Structural Difference: Addition of a leucine-derived acyl group ((2S)-2-amino-4-methylpentanoyl) at the amino position.
  • Molecular Weight: Higher molecular weight (292.37 g/mol vs. 179.21 g/mol for the target compound) may reduce passive diffusion but improve specificity .
  • Applications: Likely used in peptide-mimetic drug design due to its hybrid amino acid/peptide structure.

Methyl 3-amino-2,2-dibenzylpropanoate

  • Structural Difference: Amino group at C3; two benzyl groups at C2.
  • Conformational Rigidity: Restricted rotation around C2 may stabilize specific conformations, influencing interactions with chiral environments .
  • Applications : Useful in asymmetric catalysis or as a building block for sterically hindered pharmacophores.

Methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate

  • Structural Difference : Methoxy group on the phenyl ring; additional methyl at C2.
  • Steric Effects: The C2 methyl group increases steric hindrance, possibly affecting metabolic stability or crystal packing .

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